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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B15620801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of ONO-8590580, a novel, potent, and selective negative allosteric modulator (NAM) of

the GABAA α5 receptor. This document details the binding affinity, in vitro and in vivo potency,

and the pharmacological effects of ONO-8590580, offering insights into its potential as a

therapeutic agent for cognitive disorders.

Core Compound Profile: ONO-8590580
ONO-8590580, chemically identified as 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-

1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, has emerged from a focused drug

discovery program aimed at enhancing cognitive function by modulating the GABAA α5

receptor.[1] This receptor subtype is highly expressed in the hippocampus and is critically

involved in learning and memory processes.[1][2][3] Negative allosteric modulation of GABAA

α5 receptors is a promising strategy for improving cognitive deficits.[2][3]

Quantitative Pharmacological Data
The pharmacological profile of ONO-8590580 has been characterized through a series of in

vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Potency of ONO-8590580
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Parameter Receptor/Assay Value

Binding Affinity (Ki)
Recombinant human GABAA

α5-containing receptors
7.9 nM[1][2][3]

Functional Potency (EC50)
GABA-induced Cl- channel

activity
1.1 nM[1][2][3]

Maximum Inhibition
GABA-induced Cl- channel

activity
44.4%[1][2][3]

Table 2: In Vivo Receptor Occupancy and Efficacy of ONO-8590580 in Rats

Parameter Model Dose (p.o.) Result

Hippocampal GABAA

α5 Occupancy
Healthy Rats 1-20 mg/kg

40-90% at 1 hour

post-dose[1][2][3]

Cognitive

Enhancement

MK-801-induced

memory deficit

(Passive Avoidance)

3-20 mg/kg
Significant prevention

of memory deficit[1][2]

Cognitive

Enhancement

Scopolamine/MK-801-

induced deficit (8-Arm

Radial Maze)

20 mg/kg
Improvement in

cognitive deficit[1][2]

Table 3: Preclinical Safety Profile of ONO-8590580 in Rats

Parameter Model Dose (p.o.) Result

Anxiogenic-like

Effects

Elevated Plus Maze

Test
20 mg/kg

No significant

effects[1][2]

Proconvulsant Effects
Pentylenetetrazole-

induced Seizure Test
20 mg/kg

No significant

effects[1][2]

Signaling Pathway and Mechanism of Action
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ONO-8590580 acts as a negative allosteric modulator at the benzodiazepine binding site of

GABAA receptors that contain the α5 subunit. In the hippocampus, these receptors play a key

role in mediating tonic inhibition, which can dampen neuronal excitability and long-term

potentiation (LTP), a cellular correlate of learning and memory. By binding to the α5-containing

GABAA receptors, ONO-8590580 reduces the influx of chloride ions in response to GABA. This

reduction in inhibition is thought to enhance synaptic plasticity and improve cognitive functions.

Mechanism of action of ONO-8590580.

Experimental Protocols
The following sections provide an overview of the methodologies used to characterize ONO-
8590580.

Objective: To determine the binding affinity (Ki) of ONO-8590580 for human GABAA α5

receptors.

Methodology:

Membranes from HEK293 cells stably expressing recombinant human GABAA receptors

containing the α5 subunit were used.

A radioligand competition binding assay was performed using [3H]-flumazenil as the

radioligand.

Membranes were incubated with various concentrations of ONO-8590580 and the

radioligand.

Non-specific binding was determined in the presence of a high concentration of a non-

labeled competing ligand.

Bound and free radioligand were separated by rapid filtration.

The radioactivity of the filters was measured by liquid scintillation counting.

IC50 values were calculated from concentration-response curves and converted to Ki

values using the Cheng-Prusoff equation.
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Objective: To assess the functional activity of ONO-8590580 on GABA-induced chloride

currents.

Methodology:

Whole-cell patch-clamp recordings were performed on HEK293 cells expressing human

GABAA α5β3γ2 receptors.

Cells were clamped at a holding potential of -60 mV.

GABA was applied to elicit a chloride current.

ONO-8590580 was co-applied with GABA at various concentrations.

The modulation of the GABA-induced current by ONO-8590580 was measured.

EC50 and maximum inhibition values were determined from the concentration-response

curve.

Objective: To measure the extent of GABAA α5 receptor occupancy by ONO-8590580 in the

brain.

Methodology:

Rats were orally administered with ONO-8590580 at doses ranging from 1 to 20 mg/kg.

At 1 hour post-administration, a radiolabeled tracer specific for the GABAA α5 receptor

was injected intravenously.

After a defined period for tracer distribution, the animals were euthanized, and the brains

were dissected.

The radioactivity in the hippocampus (a region rich in α5 subunits) and a reference region

(with low α5 expression) was measured.

Receptor occupancy was calculated based on the reduction of specific tracer binding in

the hippocampus of ONO-8590580-treated animals compared to vehicle-treated controls.
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Objective: To evaluate the efficacy of ONO-8590580 in animal models of cognitive

impairment.

Protocols:

Passive Avoidance Test:

Rats were placed in a two-compartment apparatus (light and dark).

During the training session, upon entering the dark compartment, the rats received a

mild foot shock.

24 hours later, in the testing session, the latency to enter the dark compartment was

measured.

Cognitive impairment was induced by administering MK-801 before the training session.

ONO-8590580 or vehicle was administered before the cognitive impairing agent.

An increase in the latency to enter the dark compartment in the ONO-8590580-treated

group indicated a reversal of the memory deficit.

Eight-Arm Radial Maze Test:

Food-deprived rats were trained to find food pellets located at the end of each of the

eight arms of the maze.

Once trained, cognitive deficits were induced by scopolamine or MK-801.

ONO-8590580 or vehicle was administered before the trial.

The number of working memory errors (re-entry into an already visited arm) was

recorded.

A reduction in the number of errors in the ONO-8590580-treated group demonstrated

improved cognitive performance.

Experimental and Drug Discovery Workflow
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The development of ONO-8590580 followed a structured workflow from initial hit identification

to preclinical candidate selection, focusing on optimizing potency, selectivity, and

pharmacokinetic properties.
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Drug discovery workflow for ONO-8590580.
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Structure-Activity Relationship Insights
While the detailed SAR of the analog series leading to ONO-8590580 is proprietary, published

research indicates that the optimization process focused on achieving a balance of several key

properties.[4] The core scaffold was modified to enhance binding affinity for the GABAA α5

receptor while maintaining or improving selectivity over other GABAA receptor subtypes (α1,

α2, and α3), which are associated with sedation, anxiolysis, and myorelaxation.[4] Furthermore,

chemical modifications were introduced to improve metabolic stability and oral bioavailability,

culminating in the selection of ONO-8590580 as a preclinical candidate with a favorable overall

profile.[4][5] The development of ONO-8590580 exemplifies a successful lead optimization

campaign targeting a specific neuronal receptor subtype for the treatment of cognitive

disorders.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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